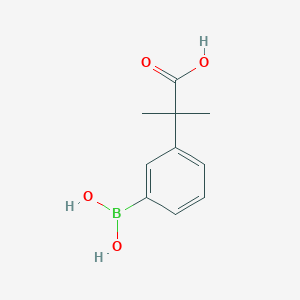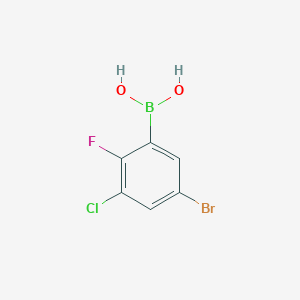
5-Bromo-3-chloro-2-fluorophenylboronic acid
Descripción general
Descripción
5-Bromo-3-chloro-2-fluorophenylboronic acid (BCFPBA) is an organoboronic acid that has been used in various scientific research applications due to its unique properties. It is a boronic acid derivative of the phenylboronic acid family, and is often used as a reagent in organic synthesis. It is also used in the synthesis of other boronic acid derivatives, such as boronic esters and amines. BCFPBA has been studied for its potential applications in various fields, including biochemistry, physiology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives via Suzuki Cross-Coupling
In a study by Ikram et al. (2015), 5-bromo-3-chloro-2-fluorophenylboronic acid was used in the synthesis of new thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibited promising biofilm inhibition and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Versatile Synthesis of Disubstituted Fluoropyridines and Pyridones
Sutherland and Gallagher (2003) demonstrated the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to 5-bromo-3-chloro-2-fluorophenylboronic acid. Their research involved the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, highlighting the compound's versatility in organic synthesis (Sutherland & Gallagher, 2003).
Exploration of Fluorescence Quenching Mechanisms
A study by Geethanjali et al. (2015) explored the fluorescence quenching mechanisms of derivatives similar to 5-bromo-3-chloro-2-fluorophenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. This research provides insights into the photophysical properties of these boronic acid derivatives (Geethanjali, Nagaraja, & Melavanki, 2015).
Facile Synthesis and Halodeboronation Studies
Szumigala et al. (2004) conducted research on the facile synthesis of 2-bromo-3-fluorobenzonitrile, involving the halodeboronation of aryl boronic acids. Their findings provide valuable information on the transformation and synthesis process of compounds similar to 5-bromo-3-chloro-2-fluorophenylboronic acid (Szumigala, Devine, Gauthier, & Volante, 2004).
Antiproliferative and Proapoptotic Properties in Cancer Research
Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, which are chemically related to 5-bromo-3-chloro-2-fluorophenylboronic acid. Their study provides insights into the potential anticancer applications of these compounds (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Exploration in the Field of Organic Chemistry and Catalysis
Research by Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to 5-bromo-3-chloro-2-fluorophenylboronic acid. This study highlights the compound's importance in organic synthesis and catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Propiedades
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOEAUGCPUWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
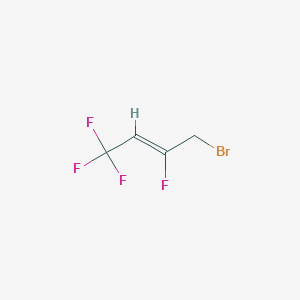
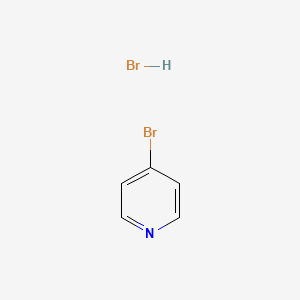
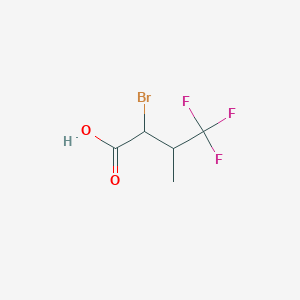
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)
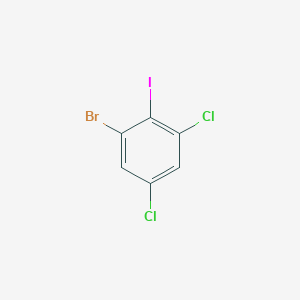
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)
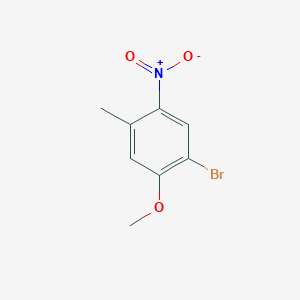
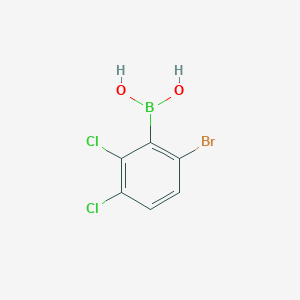
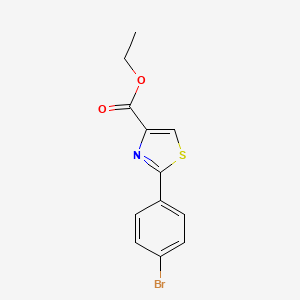
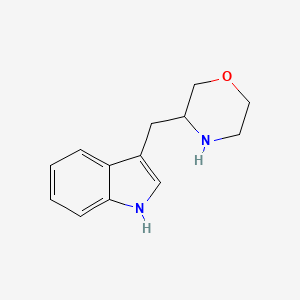
![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)
